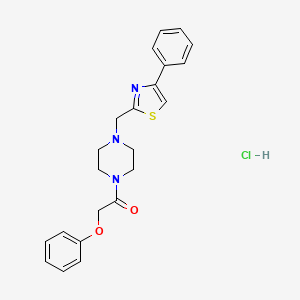

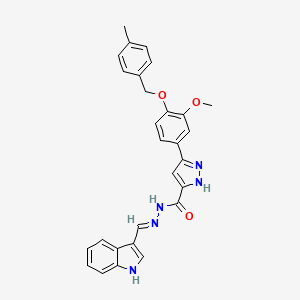

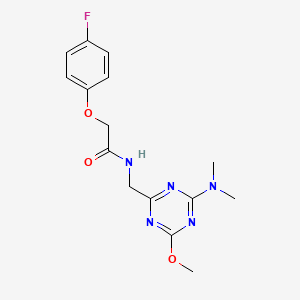

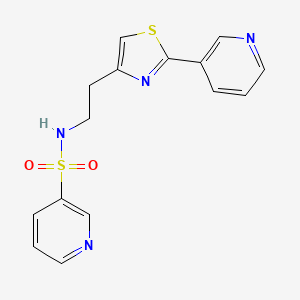

(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N’-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound. It has a molecular formula of C28H25N5O3 .

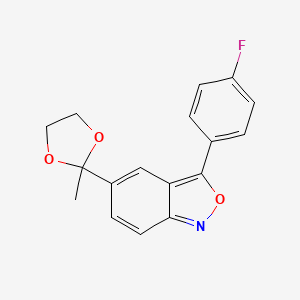

Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a pyrazole ring, and a carbohydrazide group . It also contains methoxy and methylbenzyl functional groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 479.530 and a density of 1.3±0.1 g/cm3 . The boiling point, melting point, and flash point are not specified .Scientific Research Applications

Synthesis and Structural Studies

The compound has been synthesized and characterized using various spectroscopic methods. Studies have shown the stability of this compound in solution and its low reactivity, as indicated by Karrouchi et al. (2021) (Karrouchi et al., 2021). The compound's structure was elucidated, confirming its (E)-configuration via single-crystal X-ray diffraction and other spectroscopic techniques by Alotaibi et al. (2018) (Alotaibi et al., 2018).

Potential Antitumor Activity

A series of new derivatives of the compound have been synthesized and tested for tumor cell-growth inhibition, suggesting potential antitumor activities, as reported by Farghaly (2010) (Farghaly, 2010).

Antimicrobial and Antioxidant Activities

New derivatives of the compound have also been developed with significant antimicrobial activity against several fungal and bacterial species. This is supported by the work of Abdel‐Aziz et al. (2009) (Abdel‐Aziz et al., 2009) and Saundane et al. (2016) (Saundane et al., 2016). These studies indicate that the compound and its derivatives can be effective against various pathogens.

Corrosion Protection

The compound has been studied for its corrosion protection behavior on mild steel in acidic solutions. Paul et al. (2020) demonstrated the compound's effectiveness in inhibiting corrosion, indicating its potential use in industrial applications (Paul et al., 2020).

Enzyme Inhibition

Investigations into the compound's ability to inhibit lipase and α-glucosidase enzymes show its potential in medicinal chemistry. Bekircan et al. (2015) reported the synthesis of novel derivatives with significant enzyme inhibition properties (Bekircan et al., 2015).

Cytotoxicity Studies

Studies on the cytotoxicity of new derivatives of the compound against Ehrlich Ascites Carcinoma (EAC) cells suggest potential in cancer treatment. Hassan et al. (2014) conducted in vitro studies indicating the compound's effectiveness against cancer cells (Hassan et al., 2014).

Future Directions

properties

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O3/c1-18-7-9-19(10-8-18)17-36-26-12-11-20(13-27(26)35-2)24-14-25(32-31-24)28(34)33-30-16-21-15-29-23-6-4-3-5-22(21)23/h3-16,29H,17H2,1-2H3,(H,31,32)(H,33,34)/b30-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKIBYVXDJVCGN-OKCVXOCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2694101.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2694103.png)

![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)

![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)